3-(4-Cyclohexylanilino)-1-(3-nitrophenyl)-1-propanone
Overview
Description
3-(4-Cyclohexylanilino)-1-(3-nitrophenyl)-1-propanone, also known as 4-ChaNP, is a synthetic organic compound that has been widely used in scientific research for its unique properties. It is a colorless, crystalline solid that has an amine group, a nitro group, and a cyclohexyl group. 4-ChaNP has been used in a variety of applications, including as a reagent in organic synthesis and as a ligand in biological studies.
Scientific Research Applications
Asymmetric Synthesis Applications
Asymmetric synthesis of related compounds, like 3-chloro-1-phenyl-1-propanol, has been explored using microbial reductases for producing chiral intermediates in antidepressant drugs. This process involves using yeast reductase YOL151W for high-level activity and enantioselectivity, emphasizing the potential of similar compounds in drug synthesis (Choi et al., 2010).
Structural and Molecular Properties
Structural studies of cyclohexanone derivatives, which share a common structural motif with the compound of interest, have been conducted to understand their molecular conformations and interactions. For example, the study of a cyclohexanone derivative highlighted its chair conformation and intermolecular hydrogen bonding, providing insight into molecular behavior and potential applications (Begum et al., 2012).
Chemical Reactions and Synthesis
Research into the behavior of carbonyl ylides, which are structurally related to the compound , has revealed interesting chemical properties and reactions. For example, the study of a carbonyl ylide generated from 3-chloro-3-(p-nitrophenyl)diazirine showed its potential in cycloaddition reactions and epoxide formation, indicating the versatility of similar compounds in organic synthesis (Ibata et al., 1987).
Potential in Cytotoxic Agents
Research into the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which are structurally related, has indicated their potential as potent cytotoxic agents. These compounds were synthesized via Mannich reactions, pointing towards possible medical applications for similar compounds (Mete et al., 2007).
properties
IUPAC Name |
3-(4-cyclohexylanilino)-1-(3-nitrophenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-21(18-7-4-8-20(15-18)23(25)26)13-14-22-19-11-9-17(10-12-19)16-5-2-1-3-6-16/h4,7-12,15-16,22H,1-3,5-6,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRQNGXXBGUOPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190276 | |
Record name | 3-[(4-Cyclohexylphenyl)amino]-1-(3-nitrophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyclohexylanilino)-1-(3-nitrophenyl)-1-propanone | |
CAS RN |
882748-74-5 | |
Record name | 3-[(4-Cyclohexylphenyl)amino]-1-(3-nitrophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882748-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Cyclohexylphenyl)amino]-1-(3-nitrophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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